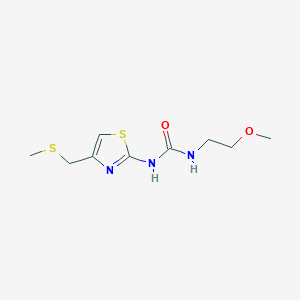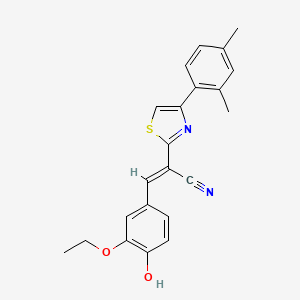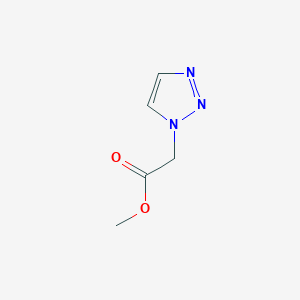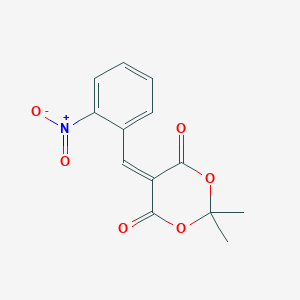
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, also known as lidocaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most commonly used local anesthetics worldwide. Lidocaine hydrochloride is a white crystalline powder that is water-soluble and has a molecular weight of 288.81 g/mol.
科学的研究の応用
1. Analgesic and Anesthetic Applications
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is closely related to lidocaine, a widely used painkiller and local anesthetic in medicine. The structure of lidocaine, its salts, and complexes, including hydrochloride monohydrate, are of significant interest due to their analgesic and anesthetic properties (Tsitsishvili & Amirkhanashvili, 2022).
2. Surgical Anesthesia in Animal Studies
Studies have explored the use of similar compounds in veterinary medicine, particularly for surgical anesthesia in animals such as guinea pigs. This showcases the potential of this compound in veterinary surgical applications (Shucard, Andrew, & Beauford, 1975).
3. Molecular Structure and Bonding
Research on compounds like this compound often focuses on their molecular structure and bonding characteristics. This information is crucial for understanding how these compounds interact at the molecular level and their potential applications in various fields (Gowda et al., 2009).
4. Chemical Reactions and Synthesis
The synthesis and chemical reactions involving similar compounds are studied to improve manufacturing processes and understand their behavior under different conditions. This includes studying reaction mechanisms and structural changes during the synthesis process (Macháček, Hassanien, & Štěrba, 1986).
5. Pharmacological Properties
Understanding the pharmacological properties of compounds like this compound is essential for their application in medicine. Studies often focus on their interaction with biological systems, pharmacokinetics, and potential therapeutic uses (Take et al., 1992).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDQIVKRUXWQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)

